molecular formula C14H18N2O6 B1591764 Tyr-glu CAS No. 2545-89-3

Tyr-glu

Cat. No.: B1591764
CAS No.: 2545-89-3
M. Wt: 310.30 g/mol
InChI Key: PDSLRCZINIDLMU-UHFFFAOYSA-N
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Description

Tyr-Glu is a dipeptide formed from L-tyrosine and L-glutamic acid residues. It has a role as a metabolite.

Biochemical Analysis

Biochemical Properties

Tyr-glu plays a significant role in biochemical reactions, particularly in the context of oxidative stress and inflammation. It interacts with various enzymes and proteins, including glutathione peroxidase 1, glutamate-cysteine ligase catalytic subunit, and heme oxygenase-1 . These interactions help prevent the rise of reactive oxygen species and the depletion of glutathione, thereby protecting cells from oxidative damage . Additionally, this compound inhibits the phosphorylation of NF-κB signaling proteins, which are crucial in regulating inflammatory responses .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In human umbilical vein endothelial cells, this compound prevents the over-expression of adhesion molecules at the gene, protein, and secretory levels . This action reduces the adhesion of human monocytes to endothelial cells, thereby mitigating inflammation . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of NF-κB signaling proteins, which play a pivotal role in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the phosphorylation of NF-κB signaling proteins, thereby preventing the activation of this pathway . Additionally, this compound interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, enhancing their activity and promoting the synthesis of glutathione . These interactions help maintain cellular redox balance and protect cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and retains its antioxidative and anti-inflammatory properties over extended periods . In in vitro studies, this compound has shown consistent efficacy in preventing oxidative stress and inflammation . Long-term effects of this compound on cellular function include sustained protection against oxidative damage and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound, in a dose-dependent manner, ameliorates plantar and ear edemas in mice models of acute and chronic inflammation . Higher doses of this compound have demonstrated greater efficacy in reducing inflammation, while no significant toxic or adverse effects have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, promoting the synthesis of glutathione and enhancing cellular antioxidant capacity . These interactions help maintain metabolic flux and regulate metabolite levels, contributing to the overall antioxidative and anti-inflammatory effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, ensuring its availability at sites of oxidative stress and inflammation .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound is localized to areas where it can exert its antioxidative and anti-inflammatory effects most effectively .

Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSLRCZINIDLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600266
Record name Tyrosylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Glutamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2545-89-3
Record name Tyrosylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tyr-Glu?

A1: The molecular formula of this compound is C14H18N2O6. Its molecular weight is 310.3 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data for the isolated dipeptide this compound is limited in these papers, researchers frequently utilize techniques like NMR and mass spectrometry to characterize synthetic polypeptides containing this compound sequences and their degradation products. [, ]

Q3: How does the peptide LDYE, containing this compound, protect mitochondria from oxidative damage?

A4: Research suggests that LDYE, a small peptide with the sequence Leu-Asp-Tyr-Glu, demonstrates antioxidant properties by scavenging free radicals and protecting mitochondria from oxidative damage induced by H2O2/Fe2+. []

Q4: How does the order of amino acids in synthetic polypeptides containing this compound affect their thymus dependency?

A5: Studies using the synthetic polypeptides (Tyr-Tyr-Glu-Glu)-poly(DLAla)--poly(Lys) and (this compound-Tyr-Glu)-poly(DLAla)--poly(Lys) reveal that the former is thymus-dependent for antibody production, while the latter is not, highlighting the importance of amino acid sequence in immune responses. [, ]

Q5: Can you explain how tolerance to synthetic polypeptides containing this compound affects antibody specificity?

A6: Research demonstrates that inducing tolerance to a random polypeptide containing this compound sequences can lead to the production of antibodies targeting previously silent antigenic determinants, suggesting a shift in immune recognition. []

Q6: How does the immunogenicity of sequential polypeptides containing this compound vary among different mouse strains?

A7: Studies using various sequential polymers containing this compound, such as (Ala-Tyr-Glu-Gly)n, (Ala-Glu-Tyr-Gly)n, (Glu-Ala-Tyr-Gly)n, and (Glu-Tyr-Ala-Gly)n, demonstrate that immune responses are linked to the H-2 haplotype, highlighting the influence of genetic background on immunogenicity. []

Q7: What is the role of glycation of gammaIII-crystallin containing this compound sequences in cataract formation?

A8: Research suggests that gammaIII-crystallin, containing this compound sequences, is highly susceptible to glycation by glucose and fructose. This early glycation might lead to structural changes, aggregation, and eventually, cataract formation. [, ]

Q8: Are there any potential applications of this compound containing peptides in Alzheimer's disease?

A9: Some studies propose the use of peptides containing this compound sequences in vaccine development for Alzheimer's disease. These peptides, selected for their binding affinity to antibodies specific for the amyloid-beta (Aβ) peptide, aim to elicit an immune response against Aβ and potentially modify disease progression. [, , ]

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